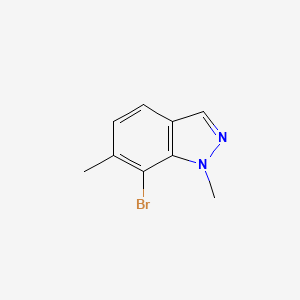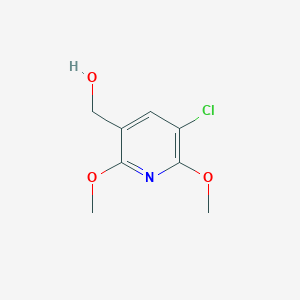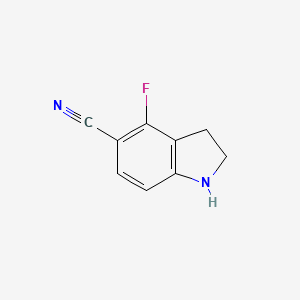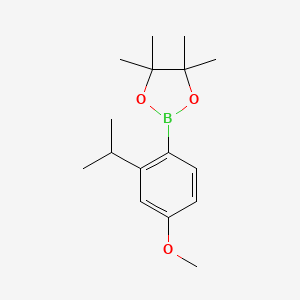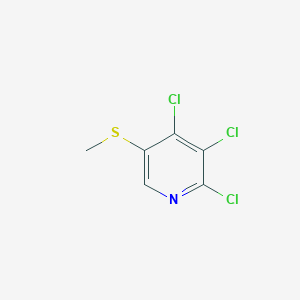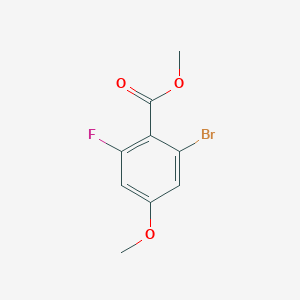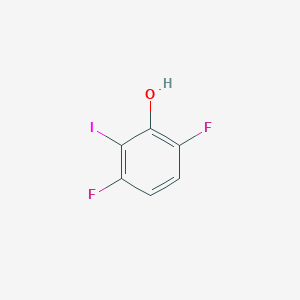
4-Chloro-2-fluoro-3-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-fluoro-3-methoxyphenol is a chemical compound with the CAS Number: 1881328-66-0 . It has a molecular weight of 176.57 . This compound is used in various industries, including plastics, adhesives, and coatings, and it has applications as antioxidants, ultraviolet absorbers, and flame retardants .
Synthesis Analysis
The synthesis of m-aryloxy phenols, such as this compound, has seen innovative methods developed in recent years . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .Molecular Structure Analysis
The molecular formula of this compound is C7H6ClFO2 . The average mass is 204.391 Da and the monoisotopic mass is 204.016083 Da .Chemical Reactions Analysis
Phenol derivatives, including this compound, have been widely researched for their potential in synthesizing bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 342.7±52.0 °C (Predicted) and a density of 1.40±0.1 g/cm3 (Predicted) .Scientific Research Applications
Pharmacological and Biological Effects of Phenolic Compounds
Phenolic compounds, such as chlorogenic acid, have been extensively studied for their diverse biological and pharmacological effects. Chlorogenic acid, a phenolic compound found in coffee and tea, exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension activities, and acts as a central nervous system stimulator. It has also been shown to regulate lipid and glucose metabolism, offering therapeutic potential for metabolic disorders such as diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).
Environmental Reactivity and Degradation
Methoxyphenols, emitted from biomass burning, have been recognized for their atmospheric reactivity. Studies on methoxyphenols, including their degradation pathways and contributions to secondary organic aerosol formation, shed light on their environmental impact. The degradation mechanisms involving reactions with radicals like OH and NO3, and the potential for these compounds to influence air quality and climate change, are of significant research interest (Liu et al., 2022).
Applications in Molecular Sensing
Research on phenolic compounds also extends to the development of chemosensors for detecting various analytes. Compounds based on phenolic frameworks have been engineered to sense metal ions, anions, and neutral molecules, showcasing high selectivity and sensitivity. This research avenue highlights the utility of phenolic compounds in analytical chemistry and environmental monitoring (Roy, 2021).
Mechanism of Action
Target of Action
Similar compounds are often used in organic synthesis, suggesting that its targets could be various organic molecules in a chemical reaction .
Mode of Action
It’s worth noting that similar compounds are often involved in reactions such as suzuki–miyaura cross-coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
Similar compounds are known to participate in various chemical reactions, suggesting that it could affect a wide range of biochemical pathways depending on the context .
Pharmacokinetics
Similar compounds are often used in organic synthesis, which suggests that its bioavailability could be influenced by factors such as its chemical structure, the presence of functional groups, and the conditions of the reaction .
Result of Action
Similar compounds are often used in organic synthesis, suggesting that its action could result in the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-fluoro-3-methoxyphenol can be influenced by various environmental factors. For instance, the temperature, pH, and presence of other chemicals can affect the rate and outcome of the reactions it participates in .
Safety and Hazards
Properties
IUPAC Name |
4-chloro-2-fluoro-3-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HONGALYCYJJMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
